5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate
Description
Properties
Molecular Formula |
C15H18O4 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
(5-oxo-3,4-dihydro-2H-1-benzoxepin-8-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H18O4/c1-15(2,3)14(17)19-10-6-7-11-12(16)5-4-8-18-13(11)9-10/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
JHESWNPIQAQXQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)CCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzannelated six-membered hydrocarbon ring with suitable reagents to induce recyclization into the desired seven-membered oxepin structure . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques. These methods focus on scaling up the laboratory procedures while maintaining the quality and consistency of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxepin derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted oxepin derivatives, alcohols, and amides. These products can be further utilized in different applications or as intermediates in more complex synthetic pathways .
Scientific Research Applications
5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxepin ring can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : C₁₅H₁₈O₄ (inferred from chloro/fluoro analogs, e.g., C₁₅H₁₇FO₄ in ).
- Safety : Requires handling precautions such as avoiding heat and ignition sources (P210 hazard statement) .
- Availability : Discontinued in commercial catalogs (CymitQuimica), suggesting challenges in procurement .
Comparison with Structural Analogs
The following table summarizes key structural analogs and their properties:
Structural and Functional Insights
- Fluorine vs. Chlorine Substitution : Fluorine at the 9-position (CAS 2226905-25-3) may enhance metabolic stability and lipophilicity compared to the parent compound, while chlorine (CAS 2226905-31-1) could increase molecular weight and steric bulk .
Notes
- Synthesis and Procurement : The parent compound is discontinued in major catalogs, but analogs like the 9-fluoro and 9-chloro derivatives remain available for research .
- Safety and Handling : Thermal instability (P210 hazard statement) and strict lab-use restrictions apply to all variants .
- Regulatory Status : Analogs such as 9-chloro-5-oxo-... pivalate are classified as pharmaceutical intermediates, implying compliance with Good Manufacturing Practices (GMP) .
Biological Activity
5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate (CAS No. 2226905-01-5) is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders such as diabetes. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C15H18O4
- Molecular Weight : 262.3 g/mol
- CAS Number : 2226905-01-5
Biological Activity Overview
Research indicates that this compound exhibits significant pharmacological properties. Notably, it has been linked to the treatment and prevention of Type 1 and Type 2 diabetes, obesity, and related complications such as neuropathy and nephropathy. The compound is believed to activate glucokinase, an enzyme crucial for glucose metabolism.
The activation of glucokinase by this compound suggests a mechanism through which it could enhance insulin sensitivity and glucose uptake in peripheral tissues. This effect is particularly relevant for managing blood glucose levels in diabetic patients.
Case Studies and Research Findings
- Diabetes Treatment :
- Obesity and Metabolic Disorders :
- Nephropathy and Neuropathy :
Data Table: Biological Activity Summary
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
